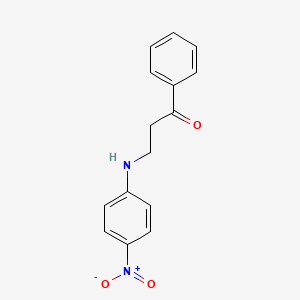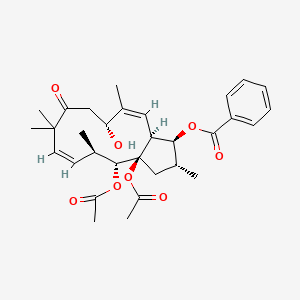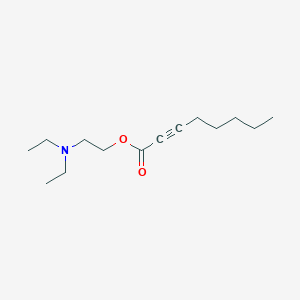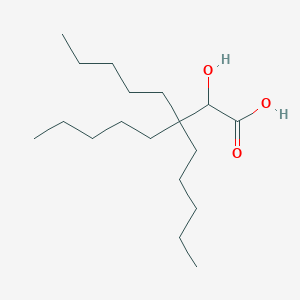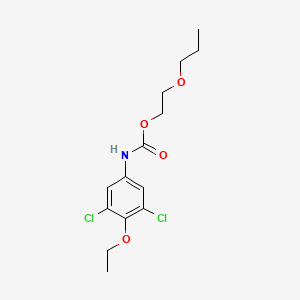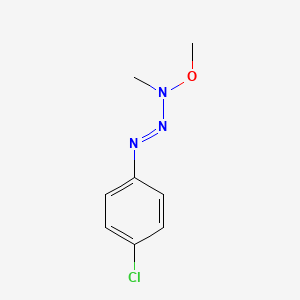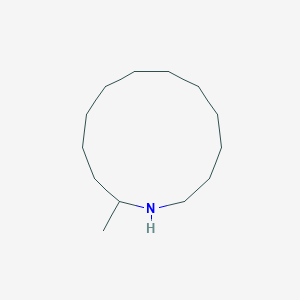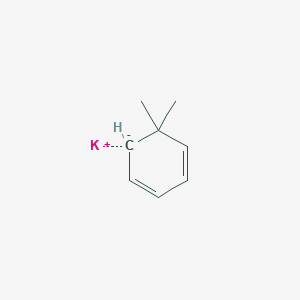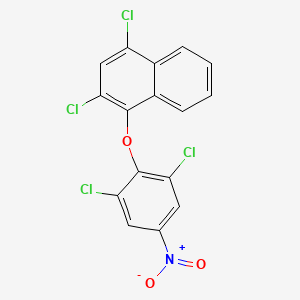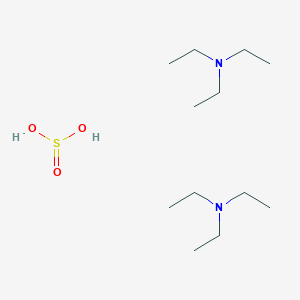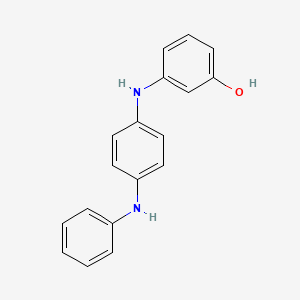
3-(4-Anilinoanilino)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Anilinoanilino)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) directly attached to an aromatic hydrocarbon group. This compound is particularly interesting due to its unique structure, which includes two aniline groups attached to a phenol ring. This structure imparts specific chemical properties and reactivity patterns that make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Anilinoanilino)phenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-nitrophenol with aniline under basic conditions, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a strong base such as sodium hydroxide (NaOH) and a reducing agent like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) .
Industrial Production Methods
Industrial production of phenolic compounds, including this compound, often involves large-scale chemical processes. These processes may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors is also common for the reduction steps, ensuring high yields and purity of the final product .
化学反应分析
Types of Reactions
3-(4-Anilinoanilino)phenol undergoes several types of chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst are commonly used.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Aminophenols.
Substitution: Nitro, sulfo, and halogenated phenols.
科学研究应用
3-(4-Anilinoanilino)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 3-(4-Anilinoanilino)phenol involves its interaction with various molecular targets and pathways:
相似化合物的比较
Similar Compounds
Phenol: The parent compound with a single hydroxyl group attached to an aromatic ring.
Aniline: Contains an amino group attached to an aromatic ring.
4-Hexylresorcinol: A phenolic compound with antimicrobial properties.
Uniqueness
3-(4-Anilinoanilino)phenol is unique due to the presence of both aniline and phenol groups in its structure, which imparts specific reactivity and functional properties not found in simpler phenols or anilines .
属性
CAS 编号 |
85171-21-7 |
|---|---|
分子式 |
C18H16N2O |
分子量 |
276.3 g/mol |
IUPAC 名称 |
3-(4-anilinoanilino)phenol |
InChI |
InChI=1S/C18H16N2O/c21-18-8-4-7-17(13-18)20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14/h1-13,19-21H |
InChI 键 |
OLBAOMXYNTWTFD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC(=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


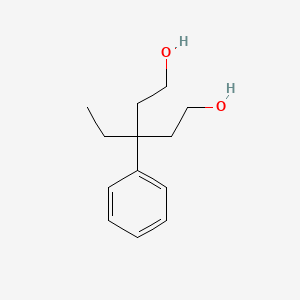
phosphanium chloride](/img/structure/B14416884.png)
![6-Methyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one](/img/structure/B14416885.png)
